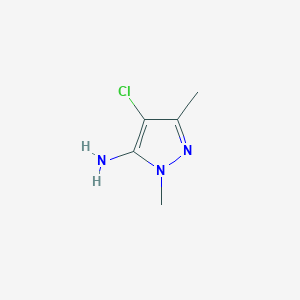

4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine

描述

Significance of Pyrazole (B372694) Derivatives in Heterocyclic Chemistry

Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, has been a subject of intense study for over a century. scirp.org The unique electronic configuration and reactivity of the pyrazole ring allow for a wide range of chemical modifications, making it a privileged scaffold in medicinal chemistry and materials science. nih.gov Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. scirp.org This has led to their incorporation into numerous commercially successful drugs.

The versatility of the pyrazole core allows for structural diversification at multiple positions, which in turn modulates the biological and physical properties of the resulting compounds. The development of synthetic methodologies to access functionalized pyrazoles is, therefore, an area of continuous research, aiming to create novel molecules with tailored properties for various applications. mdpi.com

Overview of 5-Aminopyrazole Scaffolds in Organic Synthesis

Among the various classes of pyrazole derivatives, 5-aminopyrazoles are particularly valuable as synthetic intermediates. nih.govscirp.org These compounds are characterized by the presence of an amino group at the C5 position of the pyrazole ring, which, along with other reactive sites on the ring, confers a high degree of reactivity and versatility. 5-Aminopyrazoles are considered polyfunctional compounds, often acting as 1,3-dinucleophiles, which makes them ideal starting materials for the synthesis of fused heterocyclic systems. scirp.org

The condensation of 5-aminopyrazoles with various electrophilic reagents is a widely employed strategy for the construction of bicyclic systems such as pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyridines, and imidazo[1,2-b]pyrazoles. scirp.orgscirp.orgbeilstein-journals.org These fused ring systems are at the core of many biologically active molecules, including kinase inhibitors, which are a cornerstone of modern cancer therapy. nih.govrsc.org The ability to readily access these complex molecular architectures from simple 5-aminopyrazole precursors underscores their importance in synthetic organic chemistry. mdpi.comnih.gov

Contextualizing 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine as a Research Target

This compound (CAS Number: 1006481-77-1) is a specific example of a functionalized 5-aminopyrazole that serves as a valuable building block in targeted synthesis. Its structure is characterized by three key features that define its reactivity and utility: the 5-amino group, the 4-chloro substituent, and the two methyl groups at the N1 and C3 positions.

The 5-amino group is the primary site for nucleophilic attack and is instrumental in the construction of fused ring systems. The chloro atom at the 4-position is a particularly important functional group; it can act as a leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions, allowing for the introduction of a wide variety of substituents at this position. This provides a strategic handle for the late-stage diversification of molecular scaffolds. The methyl groups at the N1 and C3 positions influence the compound's solubility, steric environment, and electronic properties, which can in turn affect the reactivity of the pyrazole ring and the biological activity of its derivatives.

Given the established importance of 5-aminopyrazoles in the synthesis of bioactive fused heterocycles, this compound is a key intermediate for creating libraries of complex molecules for drug discovery and agrochemical research. The specific substitution pattern of this compound offers a unique combination of reactivity and structural features that can be exploited to generate novel chemical entities with potentially valuable biological properties.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1006481-77-1 |

| Molecular Formula | C₅H₈ClN₃ |

| Molecular Weight | 145.59 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=NN(C(=C1Cl)N)C |

Structure

3D Structure

属性

IUPAC Name |

4-chloro-2,5-dimethylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3/c1-3-4(6)5(7)9(2)8-3/h7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFACUSPNKLOKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Cl)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 4 Chloro 1,3 Dimethyl 1h Pyrazol 5 Amine

Nucleophilic Substitution Reactions at the C-4 Chlorine Atom

The chlorine atom at the C-4 position of the pyrazole (B372694) ring is susceptible to nucleophilic substitution, a reaction pathway that allows for the introduction of a wide array of functional groups. This reactivity is a cornerstone of the synthetic utility of 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine.

Reactions with Various Nucleophiles

The electron-deficient nature of the pyrazole ring, enhanced by the presence of the electronegative chlorine atom, facilitates the attack of nucleophiles at the C-4 position. A variety of nucleophiles, including amines, alcohols, and thiols, can displace the chloride ion. For instance, reactions with primary and secondary amines lead to the formation of the corresponding 4-amino-1,3-dimethyl-1H-pyrazol-5-amine derivatives. Similarly, alkoxides and thiolates can be employed to introduce alkoxy and alkylthio groups, respectively. The reaction conditions for these substitutions, such as solvent, temperature, and the use of a base, are critical in determining the reaction's efficiency and yield.

Table 1: Examples of Nucleophilic Substitution Reactions at C-4

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Primary Amine | Methylamine | 4-(Methylamino)-1,3-dimethyl-1H-pyrazol-5-amine |

| Secondary Amine | Dimethylamine | 4-(Dimethylamino)-1,3-dimethyl-1H-pyrazol-5-amine |

| Alcohol | Sodium Methoxide | 4-Methoxy-1,3-dimethyl-1H-pyrazol-5-amine |

| Thiol | Sodium Thiophenoxide | 4-(Phenylthio)-1,3-dimethyl-1H-pyrazol-5-amine |

Regioselectivity in Nucleophilic Displacements

In molecules with multiple potential electrophilic sites, the regioselectivity of nucleophilic attack is a key consideration. For this compound, the primary site of nucleophilic attack is the C-4 carbon. This regioselectivity is governed by the electronic properties of the pyrazole ring. Theoretical studies, such as DFT calculations on related systems, have shown that the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is often highest at the halogenated carbon, making it the most susceptible to nucleophilic attack. researchgate.netnih.govresearchgate.net This inherent electronic preference generally directs the incoming nucleophile to the C-4 position over other potential reaction sites on the molecule under standard nucleophilic aromatic substitution (SNAr) conditions.

Reactivity of the Amino Group (C-5) in Pyrazol-5-amines

The amino group at the C-5 position of this compound is a potent nucleophile and can participate in a variety of chemical transformations, most notably condensation reactions and the formation of fused heterocyclic systems.

Condensation Reactions with Carbonyl Compounds

The primary amino group at C-5 readily undergoes condensation reactions with aldehydes and ketones to form the corresponding Schiff bases (imines). mdpi.comnih.gov This reaction typically proceeds via a hemiaminal intermediate, which then dehydrates to yield the final imine product. The stability of the resulting C=N double bond is often enhanced by conjugation with the pyrazole ring. The reaction conditions, including temperature and the polarity of the solvent, can influence the equilibrium and yield of the Schiff base. mdpi.com For example, the reaction with benzaldehyde (B42025) would yield N-((4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methylene)aniline.

Table 2: Condensation Reactions of the C-5 Amino Group

| Carbonyl Compound | Product Type |

|---|---|

| Benzaldehyde | Schiff Base (Imine) |

| Acetone | Schiff Base (Imine) |

| Cyclohexanone | Schiff Base (Imine) |

Reactions Leading to Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive chlorine atom, makes it an excellent precursor for the synthesis of fused heterocyclic systems. These reactions often involve a sequence of condensation and intramolecular nucleophilic substitution.

A prominent example is the synthesis of pyrazolo[3,4-d]pyrimidines. nih.govnih.govsemanticscholar.org This can be achieved by reacting the aminopyrazole with a suitable three-carbon electrophile, such as a β-ketoester or a malonic acid derivative. The initial condensation of the C-5 amino group is followed by cyclization and subsequent aromatization to form the fused pyrimidine (B1678525) ring.

Similarly, the synthesis of pyrazolo[3,4-b]pyridines can be accomplished through reactions with 1,3-dicarbonyl compounds or their synthetic equivalents. nih.govresearchgate.netjst.go.jpcdnsciencepub.comresearchgate.net The Gould-Jacobs reaction, for instance, utilizes a substituted aminopyrazole and diethyl 2-(ethoxymethylene)malonate to construct the fused pyridine (B92270) ring. nih.gov The amino group of the pyrazole initially reacts, followed by cyclization and subsequent reaction with a chlorinating agent like POCl3 to yield a chloro-substituted pyrazolo[3,4-b]pyridine. nih.gov

Tautomeric Equilibria and Their Influence on Reactivity

Tautomerism is a significant feature of pyrazole chemistry and can have a profound influence on the reactivity of this compound. nih.govencyclopedia.pubacs.org While the N-methylation at the 1-position prevents annular tautomerism within the pyrazole ring, the presence of the C-5 amino group allows for the possibility of amino-imino tautomerism. encyclopedia.pub

The equilibrium between the amino and imino tautomers can be influenced by several factors, including the nature of the substituents on the pyrazole ring and the solvent. nih.govacademie-sciences.fr Electron-withdrawing groups tend to favor the amino form, while electron-donating groups can increase the proportion of the imino tautomer. The solvent can also play a crucial role by stabilizing one tautomer over the other through hydrogen bonding or other intermolecular interactions. nih.govacademie-sciences.fr

The predominant tautomeric form can significantly affect the molecule's reactivity. For instance, the nucleophilicity of the exocyclic nitrogen is different in the amino and imino forms. In the amino form, the lone pair on the nitrogen is readily available for nucleophilic attack. In the imino form, the reactivity might be altered. This tautomeric equilibrium can therefore influence the regioselectivity and the rate of reactions involving the amino group, such as the condensation reactions and the formation of fused heterocyclic systems. nih.govencyclopedia.pub Similarly, the electronic properties of the pyrazole ring are modulated by the tautomeric state, which in turn can affect the reactivity of the C-4 chlorine atom towards nucleophilic substitution. nih.gov

Prototropic Annular Tautomerism in 5-Aminopyrazoles

Prototropic tautomerism refers to the migration of a proton within a molecule, leading to a constitutional isomer. researchgate.net In the context of the pyrazole ring system, a key type of tautomerism is annular tautomerism, which involves the movement of a proton between the two nitrogen atoms of the ring. researchgate.net For 5-aminopyrazoles that are unsubstituted on the ring nitrogen (N-1), this phenomenon results in a dynamic equilibrium between two distinct tautomeric forms: the 3-amino and 5-amino tautomers.

The position of this equilibrium is not static and is influenced by a variety of factors, including the nature and position of other substituents on the pyrazole ring, the polarity of the solvent, and the physical state of the compound (solid versus solution). mdpi.comencyclopedia.pub In the solid state, 4-substituted 3(5)-aminopyrazoles predominantly exist as the 3-amino tautomer. mdpi.com However, in solution, the scenario can be more complex. For instance, in dimethyl sulfoxide (B87167) (DMSO), a mixture of both 3-amino and 5-amino tautomers is often observed. mdpi.com In some cases, the rate of this proton exchange is slow enough on the NMR timescale to allow for the detection of signals corresponding to each individual tautomer. mdpi.com

Theoretical and computational studies, in conjunction with experimental methods like NMR and IR spectroscopy, have been crucial in understanding these equilibria. mdpi.comnih.gov Calculations have demonstrated that solvent polarity can significantly alter the relative stability of the tautomers. mdpi.com An increase in the stability of the more polar 5-amino tautomer is predicted when moving from the gas phase to a polar solvent like DMSO. mdpi.com

Table 1: Factors Influencing Annular Tautomerism in 5-Aminopyrazoles

| Factor | Influence on Tautomeric Equilibrium |

|---|---|

| Substituents | The electronic character (donating/withdrawing) of substituents on the pyrazole ring can favor one tautomer over the other. |

| Solvent Polarity | More polar solvents can stabilize a more polar tautomer, shifting the equilibrium. mdpi.com |

| Physical State | The tautomeric form present in the solid crystal lattice can differ from the equilibrium mixture found in solution. mdpi.com |

| Temperature | Temperature can affect the rate of proton exchange and the position of the equilibrium. encyclopedia.pub |

Side-Chain Tautomerism Considerations

In addition to annular tautomerism, 5-aminopyrazoles possess the theoretical capacity for side-chain tautomerism. This involves a proton shift from the exocyclic amino group to a ring nitrogen atom, which would result in an amino-imino equilibrium, forming an iminopyrazoline structure. nih.gov

Despite the theoretical possibility, extensive research has shown that 5-aminopyrazoles overwhelmingly favor the amino tautomer over the imino form. Investigations into the structure of compounds like 1-benzyl-4-nitroso-5-aminopyrazole have confirmed that in solution, it exists as the amino tautomer, not the alternative imino/oxime form. mdpi.com The aromaticity and stability of the pyrazole ring are greater in the amino configuration, making it the energetically preferred structure.

Investigating Reaction Mechanisms and Intermediates

Elucidation of Cyclization Pathways

The synthesis of the 5-aminopyrazole core is most commonly achieved through the condensation reaction between a β-ketonitrile and a hydrazine (B178648) derivative. nih.gov The mechanism of this pathway has been well-elucidated and proceeds through a distinct intermediate. nih.gov

The reaction is initiated by a nucleophilic attack from the terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile. nih.gov This step results in the formation of a hydrazone intermediate. nih.gov Subsequently, an intramolecular cyclization occurs when the second nitrogen atom of the hydrazine moiety attacks the carbon of the nitrile group, leading to the formation of the stable 5-aminopyrazole ring after tautomerization. nih.gov

The existence of the hydrazone intermediate is not merely theoretical; in certain cases, it can be isolated and characterized. For example, the reaction involving 3-oxo-3-(trifluoromethyl)propanenitrile and a hydrazine was shown to produce a stable hydrazone intermediate, which only underwent the subsequent cyclization to the final 5-aminopyrazole upon heating. nih.gov

pH-Dependent Reaction Outcomes

The outcome of reactions involving the 5-aminopyrazole scaffold can be highly dependent on the pH of the reaction medium. The protonation state of the pyrazole ring and its nucleophilic centers can be altered by acidic or basic conditions, thereby directing the reaction toward different products. nih.govnih.govacs.org

An illustrative example is the reaction of N-1 methylated pyrazol-5-amines with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt). acs.org The ratio of the products formed in this reaction can be controlled by adjusting the pH. acs.org Under acidic conditions, the formation of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines is favored. acs.org Conversely, basic conditions promote the formation of pyrazolo[3,4-c]isothiazoles. acs.org

Furthermore, acid catalysis is often employed in the synthesis of fused heterocyclic systems from 5-aminopyrazoles. nih.gov For instance, the reaction of a 5-aminopyrazole with an enaminone in acetic acid leads to the formation of pyrazolo[3,4-b]pyridine derivatives. nih.gov The acidic environment facilitates the condensation and subsequent cyclization steps. nih.gov These examples underscore the critical role of pH in controlling the regioselectivity and the nature of the final product in the chemistry of 5-aminopyrazoles.

Table 2: Influence of pH on the Reaction of N-Methylated Pyrazol-5-amine with Appel Salt. acs.org

| Reaction Condition | Favored Product Type |

|---|---|

| Acidic | N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines |

| Basic | 6H-Pyrazolo[3,4-c]isothiazole-3-carbonitriles |

Ring Transformation Reactions

The pyrazole nucleus, while generally stable, can participate in ring transformation reactions, serving as a synthon for the creation of different heterocyclic structures. mdpi.com This reactivity highlights the versatility of the pyrazole scaffold in synthetic organic chemistry.

One documented example involves pyrazolyl-substituted amidrazones, which were observed to undergo a slow conversion into 1,2,4-triazolyl ketone hydrazones when kept in an ethanolic solution. mdpi.com This transformation is believed to proceed through an intermediate formed by air oxidation. mdpi.com

More commonly, 5-aminopyrazoles act as crucial building blocks for the synthesis of fused bicyclic nitrogen heterocycles. nih.govnih.gov Through cyclocondensation reactions with 1,3-dielectrophilic reagents, they provide access to a wide range of important compounds, including pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. nih.govnih.gov In these reactions, the 5-amino group and the C-4 position of the pyrazole ring act as the binucleophilic sites that participate in the formation of the new fused ring. nih.gov

Derivatization Strategies and Functional Group Transformations of 4 Chloro 1,3 Dimethyl 1h Pyrazol 5 Amine

Synthesis of Pyrazole-Fused Heterocycles

The primary amino group in conjunction with the adjacent ring carbon atom acts as a 1,3-dinucleophilic system, enabling the construction of various fused heterocyclic rings. These annulation reactions are pivotal in medicinal chemistry for creating scaffolds with diverse biological activities.

Pyrazolo[3,4-b]pyridines, recognized for their wide range of biomedical applications, can be effectively synthesized from 5-aminopyrazole precursors. nih.gov The construction of the pyridine (B92270) ring onto the pyrazole (B372694) core is a common and efficient strategy. nih.gov

One of the most established methods is the Gould-Jacobs reaction. nih.govmdpi.com This involves the reaction of a 5-aminopyrazole with diethyl ethoxymethylenemalonate (EMME) or a similar 1,3-dielectrophile. The reaction sequence begins with the nucleophilic attack of the pyrazole's amino group on the enol ether of EMME, followed by thermal cyclization to form a 4-hydroxypyrazolo[3,4-b]pyridine intermediate. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) yields the corresponding 4-chloro-substituted pyrazolo[3,4-b]pyridine. nih.govmdpi.com

Another prevalent approach is the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds, which can also lead to the formation of the fused pyridine ring. mdpi.com Furthermore, modern synthetic techniques, such as microwave-assisted multi-component reactions, have been developed to produce these derivatives in an efficient, one-pot manner. researchgate.net

| Reaction Name | Key Reagents | General Product Type | Reference |

|---|---|---|---|

| Gould-Jacobs Reaction | Diethyl ethoxymethylenemalonate (EMME), POCl₃ | 4-Chloro-1H-pyrazolo[3,4-b]pyridines | nih.govmdpi.com |

| Condensation | 1,3-Dicarbonyl compounds | Substituted 1H-pyrazolo[3,4-b]pyridines | mdpi.comresearchgate.net |

| Multi-Component Reaction | Aromatic aldehydes, β-ketonitriles | Substituted 1H-pyrazolo[3,4-b]pyridines | researchgate.net |

The synthesis of pyrazoles fused with sulfur- and nitrogen-containing five-membered rings, such as isothiazoles and thiazoles, provides access to novel heterocyclic systems. A key reagent for the synthesis of pyrazolo[3,4-c]isothiazoles from 5-aminopyrazoles is 4,5-dichloro-1,2,3-dithiazolium chloride, commonly known as Appel's salt. acs.org

The reaction between a 1-methyl-substituted-5-aminopyrazole and Appel's salt can be directed to favor different products based on the pH of the reaction medium. acs.org Under acidic conditions, the formation of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amine is favored. In contrast, basic conditions promote the formation of the fused 6H-pyrazolo[3,4-c]isothiazole-3-carbonitrile. acs.org

Furthermore, the N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amine intermediate serves as a precursor to the isomeric pyrazolo[3,4-d]thiazole system. Through thermolysis, this intermediate undergoes a rearrangement and cyclization to yield 1H-pyrazolo[3,4-d]thiazole-5-carbonitriles. acs.org

| Target Heterocycle | Key Reagent | Key Intermediate/Conditions | Reference |

|---|---|---|---|

| Pyrazolo[3,4-c]isothiazole | 4,5-Dichloro-1,2,3-dithiazolium chloride | Basic conditions | acs.org |

| Pyrazolo[3,4-d]thiazole | 4,5-Dichloro-1,2,3-dithiazolium chloride | Thermolysis of dithiazolylidene intermediate | acs.org |

Pyrazolo[3,4-d]pyrimidines are a highly significant class of fused heterocycles, often considered purine (B94841) analogs, which form the core of numerous pharmacologically active compounds. tsijournals.com The most common synthetic strategies involve building the pyrimidine (B1678525) ring onto a pre-existing, suitably functionalized pyrazole. semanticscholar.org

Starting from 5-aminopyrazole-4-carbonitrile, reaction with reagents like triethyl orthoformate followed by treatment with ammonia (B1221849) provides a direct route to the pyrazolo[3,4-d]pyrimidin-4-ylamine skeleton. tsijournals.com Alternatively, 5-aminopyrazole-4-carboxylates can undergo cyclization with formamide (B127407) at high temperatures to produce pyrazolo[3,4-d]pyrimidin-4-ones. nih.gov These can be subsequently chlorinated using agents like POCl₃ to yield 4-chloropyrazolo[3,4-d]pyrimidines, which are versatile intermediates for further derivatization. nih.gov Another approach involves the reaction of 5-aminopyrazoles with acetic anhydride (B1165640), which can form a pyrazolo[3,4-d] nih.govuj.edu.ploxazine intermediate that subsequently reacts with various amines to yield N-substituted pyrazolo[3,4-d]pyrimidin-4-ones. semanticscholar.org

The synthesis of spirocyclic systems containing a pyrazoloazine core from 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine is a specialized area of derivatization. This transformation requires the formation of a new ring system that shares a single atom (the spiro center) with the pyrazoloazine framework. While direct, documented examples starting specifically from this compound are not prevalent in general literature, established principles of heterocyclic synthesis allow for postulation of viable synthetic routes.

A plausible strategy would involve the initial formation of a pyrazolo[3,4-b]pyridine derivative from the parent amine, as described in section 4.1.1. This pyrazolopyridine would need to be functionalized at a position suitable for spirocyclization. For instance, a substituent on the pyridine ring could be elaborated into a side chain containing a nucleophilic or electrophilic center. An intramolecular cyclization of this side chain onto the pyrazolo[3,4-b]pyridine core would then generate the spirocyclic architecture. Such strategies are fundamental in the construction of complex heterocyclic frameworks.

Pyrazolo[3,4-b]quinolines are tricyclic heterocyclic compounds that have been investigated for a variety of biological activities, including potential as antimalarial agents. sid.ir The synthesis of this scaffold frequently employs the Friedländer annulation or related condensation reactions, where a 5-aminopyrazole reacts with an ortho-aminoaryl aldehyde or ketone to construct the quinoline (B57606) ring.

A more direct application for derivatizing the title compound involves its reaction with precursors that already contain the necessary components for the quinoline ring. For instance, reacting 5-aminopyrazoles with halogenated aromatic aldehydes can lead to the formation of pyrazolo[3,4-b]quinolines. mdpi.com Additionally, multi-component reactions involving a 5-aminopyrazole, an aromatic aldehyde, and an active methylene (B1212753) compound like dimedone, in the presence of a catalyst, can provide an efficient pathway to pyrazolo[3,4-b]quinolin-5-ones under eco-friendly conditions. sid.ir Another established route is the reaction of 5-aminopyrazoles with ortho-chloro or ortho-bromo benzoic acid derivatives, which cyclize to form the fused quinoline system. uj.edu.pl

Formation of Imine and Acyl Derivatives

Direct functionalization of the 5-amino group without subsequent ring closure provides another major avenue for derivatization, leading to the formation of imines (Schiff bases) and various acyl derivatives.

The primary amino group of this compound readily undergoes condensation with aldehydes and ketones to form imines. The reaction with aromatic or heterocyclic aldehydes is typically carried out by refluxing the reactants in a solvent such as absolute ethanol, often with a catalytic amount of a base like piperidine. jst.go.jp The formation of the C=N double bond of the resulting Schiff base can be easily monitored by spectroscopic methods, such as the appearance of a characteristic signal for the azomethine proton in ¹H-NMR spectra. jst.go.jp

Acylation of the amino group leads to a variety of amide and related derivatives. Treatment with simple acylating agents like acetic anhydride yields the corresponding N-acetyl compound (e.g., N-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)acetamide). semanticscholar.org More complex acyl derivatives, such as N-acylthioureas, can also be synthesized. This typically involves a two-step process where a pyrazole-4-carbonyl chloride is first converted into a reactive acyl isothiocyanate intermediate by reacting with ammonium (B1175870) thiocyanate. nih.govdoaj.org This intermediate is then treated with a primary or secondary amine to afford the final N-acylthiourea product. nih.gov

| Derivative Type | Reagents | Functional Group Formed | Reference |

|---|---|---|---|

| Imine (Schiff Base) | Aromatic/Heterocyclic Aldehydes, Piperidine (cat.) | Azomethine (-N=CH-Ar) | jst.go.jp |

| Acetamide | Acetic Anhydride | Amide (-NH-CO-CH₃) | semanticscholar.org |

| N-Acylthiourea | 1. Pyrazole-4-carbonyl chloride, NH₄SCN 2. Amine (R-NH₂) | Acylthiourea (-NH-CS-NH-CO-R) | nih.govdoaj.org |

Compound Index

| Compound Name |

|---|

| This compound |

| Pyrazolo[3,4-b]pyridine |

| Diethyl ethoxymethylenemalonate (EMME) |

| Phosphorus oxychloride (POCl₃) |

| 4-Hydroxypyrazolo[3,4-b]pyridine |

| 4-Chloropyrazolo[3,4-b]pyridine |

| Pyrazolo[3,4-c]isothiazole |

| Pyrazolo[3,4-d]thiazole |

| 4,5-Dichloro-1,2,3-dithiazolium chloride (Appel's salt) |

| N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amine |

| 6H-Pyrazolo[3,4-c]isothiazole-3-carbonitrile |

| 1H-Pyrazolo[3,4-d]thiazole-5-carbonitrile |

| Pyrazolo[3,4-d]pyrimidine |

| 5-Aminopyrazole-4-carbonitrile |

| Triethyl orthoformate |

| Pyrazolo[3,4-d]pyrimidin-4-ylamine |

| 5-Aminopyrazole-4-carboxylate |

| Formamide |

| Pyrazolo[3,4-d]pyrimidin-4-one |

| 4-Chloropyrazolo[3,4-d]pyrimidine |

| Acetic anhydride |

| Pyrazolo[3,4-d] nih.govuj.edu.ploxazine |

| Spirocyclic Pyrazoloazine |

| Pyrazolo[3,4-b]quinoline |

| Dimedone |

| Pyrazolo[3,4-b]quinolin-5-one |

| Imine (Schiff Base) |

| Piperidine |

| N-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)acetamide |

| N-Acylthiourea |

| Pyrazole-4-carbonyl chloride |

| Ammonium thiocyanate |

| Acyl isothiocyanate |

Introduction of Other Functionalities for Chemical Exploration

The chemical scaffold of this compound serves as a versatile platform for the introduction of various functional groups, enabling the exploration of its chemical space and the development of new derivatives with potentially unique properties. The strategic derivatization of this core structure, particularly through the transformation of the 5-amino group, allows for the synthesis of a diverse array of compounds. This section focuses on the derivatization strategies leading to the formation of sulfonyl and selanylated derivatives, highlighting the synthetic methodologies and the resulting chemical entities.

Sulfonyl Derivatives

The transformation of the amino group in aminopyrazoles into a sulfonamide moiety is a common strategy to generate derivatives with a wide range of applications. While direct sulfonylation of this compound is not extensively detailed in the available literature, the synthesis of analogous pyrazole sulfonamides has been well-documented, providing a clear pathway for this transformation.

The general approach for the synthesis of pyrazole sulfonamides involves the reaction of an aminopyrazole with a sulfonyl chloride in the presence of a base. For instance, the sulfonylation of 3-aryl-5-methoxymethyl-4-amino-1H-pyrazoles has been successfully achieved using p-acetamidobenzenesulfonyl chloride. researchgate.netresearchgate.net This reaction highlights the nucleophilic character of the amino group on the pyrazole ring, which readily attacks the electrophilic sulfur atom of the sulfonyl chloride.

Another established method for preparing pyrazole sulfonamides involves a multi-step sequence starting from a nitro-substituted pyrazole. This process includes the reduction of the nitro group to an amine, followed by treatment with an arylsulfonyl chloride to yield the desired sulfonamide derivative. nih.gov

Based on these established methodologies, a plausible synthetic route for the preparation of sulfonyl derivatives of this compound can be proposed. The reaction would likely proceed by treating the starting aminopyrazole with a substituted sulfonyl chloride in an appropriate solvent and in the presence of a base to neutralize the hydrogen chloride byproduct. The general reaction scheme is depicted below:

Figure 1: Proposed reaction scheme for the synthesis of sulfonyl derivatives of this compound.

The properties of the resulting sulfonamide would be dependent on the nature of the "R" group on the sulfonyl chloride. A variety of commercially available sulfonyl chlorides allows for the generation of a library of diverse derivatives.

Table 1: Examples of Reagents for the Synthesis of Pyrazole Sulfonamide Derivatives

| Reagent Name | Chemical Formula | Application |

| Benzenesulfonyl chloride | C₆H₅SO₂Cl | Introduction of a phenylsulfonyl group |

| p-Toluenesulfonyl chloride | CH₃C₆H₄SO₂Cl | Introduction of a tosyl group |

| Methanesulfonyl chloride | CH₃SO₂Cl | Introduction of a mesyl group |

| Dansyl chloride | C₁₂H₁₂ClNO₂S | Introduction of a fluorescent dansyl group for labeling |

Selanylated Derivatives

The introduction of selenium-containing functional groups into heterocyclic compounds is a growing area of interest due to the unique biological and chemical properties of organoselenium compounds. The synthesis of selanylated derivatives of aminopyrazoles has been reported, offering a viable route for the functionalization of this compound.

An efficient method for the synthesis of selenocyanates of aminopyrazoles utilizes in situ generated triselenium dicyanide from the reaction of malononitrile (B47326) and selenium dioxide in a DMSO medium. nih.gov This approach has been successfully applied to 5-amino-3-methyl-1-phenyl-1H-pyrazole, resulting in the introduction of a selenocyanate (B1200272) group onto the pyrazole ring, likely at the electron-rich 4-position. nih.gov

Following this precedent, it is anticipated that this compound could undergo a similar reaction. However, the presence of a chloro group at the 4-position would likely direct the selenocyanation to another position on the pyrazole ring or potentially lead to a different reaction pathway.

Furthermore, the same combination of malononitrile and selenium dioxide, with adjusted stoichiometry and reaction conditions, can be used to synthesize symmetrical selenoethers of aminopyrazoles. nih.gov This involves the reaction of two molecules of the aminopyrazole with the selenium reagent.

The selenocyanate derivatives of aminopyrazoles can serve as versatile intermediates for further chemical transformations. For example, they can be converted into alkynyl selenides through a copper-catalyzed reaction with terminal alkynes. nih.gov

Table 2: Research Findings on the Synthesis of Selanylated Aminopyrazole Derivatives

| Starting Material | Reagents | Product Type | Key Findings | Reference |

| 5-Amino-3-methyl-1-phenyl-1H-pyrazole | Malononitrile, Selenium Dioxide | Selenocyanate | Efficient synthesis of the corresponding selenocyanate at the 4-position. | nih.gov |

| Aminopyrazoles | Malononitrile, Selenium Dioxide | Symmetrical Selenoether | Change in stoichiometry and conditions yields symmetrical selenoethers. | nih.gov |

| Selenocyanated Aminopyrazoles | Phenylacetylene, CuI, Cs₂CO₃ | Alkynyl Selenide | Demonstrates the utility of selenocyanates as synthetic intermediates. | nih.gov |

The application of these methods to this compound would open avenues for the synthesis of a novel class of selenium-containing pyrazole derivatives for further chemical and biological evaluation.

Structural Characterization and Spectroscopic Analysis of 4 Chloro 1,3 Dimethyl 1h Pyrazol 5 Amine and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and purity of 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine and for studying the electronic nature of its constituent atoms. While specific experimental data for the title compound is not publicly available, analysis of closely related derivatives allows for a detailed and accurate prediction of its spectroscopic properties.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework and probing the nitrogen environments within the pyrazole (B372694) ring.

¹H NMR: The proton NMR spectrum is expected to show two distinct singlets for the two methyl groups. The N-methyl (N-CH₃) group would likely appear in the range of δ 3.8-3.9 ppm, while the C-methyl (C-CH₃) group attached to the pyrazole ring would resonate further upfield, around δ 2.2-2.3 ppm. The protons of the primary amine (NH₂) group would typically produce a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides key information about the pyrazole core and its substituents. The carbon of the N-methyl group is anticipated around δ 37 ppm, with the C-methyl carbon appearing at a higher field, near δ 14 ppm. The signals for the pyrazole ring carbons (C3, C4, and C5) are predicted based on data from analogous structures. researchgate.net For the closely related compound 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole, the C3, C4, and C5 carbons appear at δ 150.4, 60.8, and 131.3 ppm, respectively. researchgate.net The substitution of iodine with an amino group at C5 in the target molecule would significantly shift the C5 resonance upfield and also influence the C4 signal. In various 5-aminopyrazoles, the C5 signal is typically found in the 147-149 ppm range. acs.org

¹⁵N NMR: Nitrogen-15 NMR spectroscopy directly probes the electronic environment of the two nitrogen atoms in the pyrazole ring. For 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole, the N-1 and N-2 atoms resonate at δ -186.1 ppm and -77.5 ppm, respectively, when referenced against external nitromethane. researchgate.net These values are characteristic for substituted pyrazoles and provide a unique spectroscopic fingerprint.

Table 1: Predicted and Analogous NMR Chemical Shifts (δ, ppm)

| Nucleus | Functional Group | Predicted Shift for this compound | Reference Compound: 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole researchgate.net |

| ¹H | 3-CH₃ | ~2.2 ppm | 2.22 ppm |

| 1-CH₃ | ~3.8 ppm | 3.84 ppm | |

| 5-NH₂ | Variable (broad) | N/A | |

| ¹³C | 3-CH₃ | ~14 ppm | 14.4 ppm |

| 1-CH₃ | ~37 ppm | 37.1 ppm | |

| C4 | ~90-100 ppm | 60.8 ppm | |

| C5 | ~147-149 ppm | 131.3 ppm | |

| C3 | ~150 ppm | 150.4 ppm | |

| ¹⁵N | N-1 | ~-186 ppm | -186.1 ppm |

| N-2 | ~-77 ppm | -77.5 ppm |

Mass spectrometry techniques are used to determine the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

MS and HRMS: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for this compound would be observed. Due to the presence of chlorine, a characteristic isotopic pattern (M⁺ and M+2 peaks) with an approximate ratio of 3:1 would be evident. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₅H₈ClN₃). For the related 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole, the molecular ion is observed at m/z 256/258. researchgate.net

Fragmentation Patterns: The fragmentation of pyrazole rings under electron impact is well-documented. researchgate.netlibretexts.org Common fragmentation pathways involve the loss of substituents and cleavage of the heterocyclic ring. libretexts.orgchemguide.co.uk For the title compound, initial fragmentation would likely involve the loss of a methyl radical (·CH₃) or cleavage related to the amino group. The fragmentation pattern of 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole shows a base peak at m/z 64, indicating a complex rearrangement and fragmentation of the pyrazole core after initial losses. researchgate.net

LC-MS/MS and GC-MS: These hyphenated techniques are crucial for the separation and identification of pyrazole derivatives in complex mixtures. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile and thermally stable pyrazoles, providing clear fragmentation patterns. researchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is highly sensitive and versatile, often used for analyzing less volatile or thermally labile compounds. acs.org These methods are essential for metabolic studies, environmental screening, and quality control.

Table 2: Predicted Mass Spectrometry Data

| Technique | Parameter | Expected Value for C₅H₈ClN₃ | Notes |

| MS (EI) | Molecular Ion (m/z) | 145/147 | Expected 3:1 isotopic ratio for ³⁵Cl/³⁷Cl. |

| HRMS | Exact Mass [M+H]⁺ | 146.0485 | Calculated for C₅H₉ClN₃⁺. |

| Fragmentation | Key Fragments | Loss of ·CH₃, ring cleavage | Fragmentation patterns in pyrazoles can be complex. researchgate.net |

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to vibrational transitions.

For this compound, the IR spectrum would be characterized by several key absorption bands. The most prominent would be the N-H stretching vibrations from the primary amino group, typically appearing as two bands in the 3300-3500 cm⁻¹ region. mdpi.comresearchgate.net C-H stretching vibrations from the methyl groups would be observed just below 3000 cm⁻¹. The pyrazole ring itself gives rise to a series of characteristic stretching vibrations (νC=N, νC=C) in the 1400-1600 cm⁻¹ region. nih.gov The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600-800 cm⁻¹. In the related 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole, key bands are observed at 1497, 1350, and 1022 cm⁻¹, which are characteristic of the substituted pyrazole ring structure. researchgate.net

Table 3: Predicted Characteristic Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) | mdpi.comresearchgate.net |

| 2900 - 3000 | C-H Stretch | Methyl (-CH₃) | researchgate.net |

| 1400 - 1600 | C=N, C=C Stretch | Pyrazole Ring | nih.gov |

| 1350 - 1450 | C-H Bend | Methyl (-CH₃) | researchgate.net |

| 600 - 800 | C-Cl Stretch | Chloroalkane |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

While a crystal structure for the title compound is not reported, data from close analogs like 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde and 5-Chloro-1-phenyl-1H-pyrazol-4-amine reveal key structural features. nih.govnih.gov The five-membered pyrazole ring is expected to be essentially planar. nih.govmdpi.com The substituents, including the methyl groups, chlorine atom, and amino group, will lie close to this plane.

The dihedral angle describes the twist between different planar parts of a molecule. In substituted pyrazoles, the orientation of substituents relative to the pyrazole ring is of key interest. For instance, in 5-Chloro-1-phenyl-1H-pyrazol-4-amine, the phenyl ring is twisted by 45.65° relative to the pyrazole ring, and the amino group is also significantly twisted out of the plane. nih.gov For the title compound, the key conformational features would be the orientation of the amino group's hydrogen atoms and any slight deviations from planarity induced by crystal packing forces. In many pyrazole derivatives, dihedral angles between the pyrazole ring and attached phenyl rings can range from nearly coplanar (4-10°) to significantly twisted (up to 85°), depending on the substitution pattern and steric hindrance. mdpi.comresearchgate.net

The solid-state structure is stabilized by a network of intermolecular interactions. mdpi.com For this compound, the primary amino group is a key hydrogen bond donor, while the pyridine-like N-2 atom of the pyrazole ring is a hydrogen bond acceptor. nih.govresearchgate.net

It is highly probable that the crystal packing would be dominated by intermolecular N-H···N hydrogen bonds, where the amino group of one molecule donates a hydrogen to the N-2 atom of a neighboring molecule. nih.gov This type of interaction is common in aminopyrazoles and often leads to the formation of chains or dimers. nih.goviucr.org For example, in the crystal structure of 5-Chloro-1-phenyl-1H-pyrazol-4-amine, N-H···N hydrogen bonds link molecules into chains. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

The purity and separation of this compound and its derivatives are critical for their structural characterization and further application. Chromatographic techniques are paramount in achieving the high levels of purity required for spectroscopic analysis and in separating complex mixtures of related compounds. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical tools frequently employed for these purposes.

High-Performance Liquid Chromatography (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are indispensable for the purity assessment and separation of pyrazole derivatives. These techniques offer high resolution, sensitivity, and speed. The separation is typically based on the differential partitioning of the analytes between a stationary phase and a mobile phase.

For aminopyrazole derivatives, which are polar in nature, reverse-phase HPLC (RP-HPLC) is a commonly utilized method. ijcpa.in In RP-HPLC, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase, often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. ijcpa.insielc.com To improve peak shape and resolution, additives like trifluoroacetic acid (TFA) or phosphoric acid are frequently incorporated into the mobile phase. ijcpa.insielc.com

The selection of the mobile phase composition and gradient is crucial for achieving optimal separation of this compound from its impurities or related derivatives. Isocratic elution, where the mobile phase composition remains constant, can be effective for simple mixtures. However, for more complex samples containing compounds with a wider range of polarities, a gradient elution, where the mobile phase composition is changed over time, is often necessary to achieve adequate separation and reasonable analysis times. google.com

The detection of pyrazole derivatives is typically performed using a UV detector, as the pyrazole ring system exhibits UV absorbance. ijcpa.in The choice of wavelength is optimized for maximum sensitivity for the target compound. For instance, a wavelength of 206 nm has been used for the detection of a pyrazoline derivative. ijcpa.in

The following interactive data table provides a representative example of an HPLC method that could be adapted for the analysis of this compound and its derivatives.

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Note: The conditions presented in this table are illustrative and based on general methods for pyrazole derivatives. Method optimization would be required for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. For less volatile compounds, derivatization can be employed to increase their volatility and thermal stability.

The analysis of pyrazole derivatives by GC-MS has been reported, particularly for applications such as pesticide residue analysis. jeol.com For a compound like this compound, direct analysis may be possible if it is sufficiently volatile and thermally stable. However, the presence of the primary amine group could lead to peak tailing and potential degradation in the hot injector or on the column. To circumvent these issues, derivatization of the amine group, for example, by silylation, could be a viable strategy to produce a more volatile and stable derivative suitable for GC-MS analysis.

The GC separation is typically performed on a capillary column with a nonpolar or medium-polarity stationary phase. The temperature of the GC oven is programmed to increase over time, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

The mass spectrometer detector provides information about the mass-to-charge ratio of the ions produced from the analyte, which allows for its identification and structural elucidation. The fragmentation pattern of the molecule upon electron ionization is a characteristic fingerprint that can be used for confirmation. For this compound, characteristic fragments would be expected from the loss of a methyl group, a chlorine atom, or cleavage of the pyrazole ring. The isotopic pattern of chlorine (approximately 3:1 ratio for 35Cl and 37Cl) would also be a key indicator in the mass spectrum.

Below is an interactive data table with a hypothetical GC-MS method for the analysis of a derivatized pyrazole amine.

| Parameter | Condition |

|---|---|

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-450 m/z |

Note: This table presents a general GC-MS method that may be suitable for the analysis of a derivatized form of this compound. The development of a specific derivatization protocol and optimization of the GC-MS conditions would be necessary for a validated analytical method.

Computational Chemistry and Theoretical Insights into 4 Chloro 1,3 Dimethyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations (e.g., DFT, MP2)

Quantum chemical calculations are fundamental to modern computational chemistry, providing a way to solve the Schrödinger equation for a given molecule. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are widely used to predict molecular properties. DFT, particularly with hybrid functionals like B3LYP, is often chosen for its balance of accuracy and computational cost in studying organic molecules, including pyrazole (B372694) derivatives. nih.govmdpi.com These methods are instrumental in understanding the electronic structure, geometry, and reactivity of molecules.

The first step in most computational studies is geometry optimization. This process determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For pyrazole derivatives, DFT calculations have been shown to predict geometric parameters (bond lengths and angles) that are in excellent agreement with experimental data obtained from X-ray crystallography. nih.gov

For a related compound, 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, the bond lengths and angles have been determined experimentally. nih.govresearchgate.net Computational optimization of 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine would yield a similar set of data, providing the precise spatial arrangement of its atoms.

Table 1: Representative Geometric Parameters from a Related Pyrazole Derivative This table displays experimental data for a similar compound, 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, to illustrate the type of data obtained from geometry optimization.

| Parameter | Bond | Length (Å) | Parameter | Angle | Degrees (°) |

| Cl1—C1 | 1.7081 | N2—C3—C2 | 109.8 | ||

| N1—C1 | 1.336 | N1—C1—C2 | 109.5 | ||

| N1—N2 | 1.373 | C3—N2—N1 | 104.9 | ||

| N2—C3 | 1.350 | C1—N1—N2 | 111.4 | ||

| C2—C3 | 1.385 | C1—C2—C3 | 104.4 | ||

| Data sourced from experimental crystallographic analysis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. nih.gov |

Electronic structure analysis, often performed using Natural Bond Orbital (NBO) analysis, reveals details about charge distribution, hybridization, and intramolecular interactions. rsc.org This analysis can elucidate charge transfer interactions and the delocalization of electron density, which are crucial for understanding the molecule's stability and reactivity. rsc.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. rsc.org

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. acs.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. rsc.org For various pyrazole derivatives, DFT calculations have been used to determine these energies and predict the most likely sites for reaction. nih.govacs.org

Table 2: Illustrative FMO Data for a Pyrazole Derivative This table provides an example of HOMO-LUMO energy values calculated for a pyrazole derivative to demonstrate the output of FMO analysis.

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Example Pyrazole Derivative | -6.5 | -1.8 | 4.7 |

| Values are representative and depend on the specific molecule and computational method. |

Mechanistic Probing via Computational Methods

Computational methods are invaluable for investigating reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can map out the entire energy profile of a chemical reaction. This allows for the determination of activation energies and the identification of the most favorable reaction pathway. For instance, the synthesis of pyrazole derivatives often involves multi-step reactions, and computational studies can clarify the role of intermediates and catalysts. acs.org DFT calculations can model the transition state structures, providing a detailed picture of bond-making and bond-breaking processes that are difficult to observe experimentally.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, including vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. mdpi.comresearchgate.net The calculated vibrational frequencies, after appropriate scaling, typically show excellent agreement with experimental FT-IR and Raman spectra. This correlation allows for the confident assignment of spectral bands to specific molecular vibrations. nih.gov Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. researchgate.net For many pyrazole compounds, theoretical spectra calculated via DFT have proven to be a reliable tool for structural elucidation and have shown good agreement with experimental observations. nih.gov

Examination of Tautomeric Forms and Energetic Profiles

Pyrazoles, particularly pyrazolones, are known to exhibit tautomerism, where the molecule can exist in different structural forms that are in equilibrium. researchgate.netresearchgate.net Common tautomers include the CH, OH, and NH forms. researchgate.net Computational chemistry is an essential tool for studying these equilibria. By calculating the total energies of each possible tautomer, researchers can determine their relative stabilities and predict the predominant form under different conditions (e.g., in the gas phase or in various solvents). nih.govresearchgate.net The inclusion of solvent effects, often using models like the Polarizable Continuum Model (PCM), is crucial for accurate predictions. researchgate.net These studies evaluate thermodynamic parameters such as Gibbs free energy (ΔG) and enthalpy (ΔH) to understand the energetic landscape of the tautomerization process. nih.gov

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. chemrxiv.org It is used to predict how a molecule will interact with other chemical species. The MEP map is color-coded to show different regions of electrostatic potential:

Red regions: Indicate negative potential (electron-rich), which are susceptible to electrophilic attack. rsc.org

Blue regions: Indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. rsc.org

Green regions: Indicate neutral potential.

For pyrazole derivatives, MEP analysis helps identify the most reactive sites. nih.govresearchgate.net The nitrogen atoms of the pyrazole ring and the oxygen or nitrogen atoms of substituents are typically regions of negative potential, making them likely sites for hydrogen bonding and electrophilic interactions. researchgate.netchemrxiv.org The MEP surface provides crucial insights into intermolecular interactions and plays a role in understanding the biological activity of drug molecules. chemrxiv.org

Applications of 4 Chloro 1,3 Dimethyl 1h Pyrazol 5 Amine As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Azaheterocyclic Systems

The inherent reactivity of 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine makes it an ideal precursor for the synthesis of fused azaheterocyclic systems. These bicyclic and polycyclic structures are of significant interest due to their prevalence in biologically active molecules. nih.govmdpi.com The amino group at the C5 position and the adjacent C4-chloro substituent provide the necessary functionality for annulation reactions, where a new ring is fused onto the pyrazole (B372694) core.

One notable application is in the synthesis of fused pyrazole systems like pyrazolo[3,4-d]thiazoles and pyrazolo[3,4-c]isothiazoles. acs.org The reaction of N-methylated 1H-pyrazol-5-amines with Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) serves as a key example of this versatility. acs.org The reaction proceeds through an intermediate N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amine, which can then be transformed into different fused systems. acs.org Specifically, thermolysis of this intermediate leads to the formation of 1H-pyrazolo[3,4-d]thiazole-5-carbonitriles. acs.org Alternatively, under basic conditions, the reaction can be directed to favor the formation of 6H-pyrazolo[3,4-c]isothiazole-3-carbonitriles. acs.org

Furthermore, the 5-aminopyrazole scaffold is a well-established precursor for creating pyrazolo[3,4-b]pyridines, a class of compounds with significant biological relevance. beilstein-journals.orgnih.gov The synthesis typically involves the condensation of a 5-aminopyrazole with β-diketones or α,β-unsaturated ketones. beilstein-journals.orgnih.gov The reaction of this compound with appropriate 1,3-dicarbonyl compounds can lead to the regioselective formation of substituted pyrazolo[3,4-b]pyridines, demonstrating its utility in constructing these complex heterocyclic frameworks. beilstein-journals.org

| Precursor | Reagent | Resulting Fused System | Reference |

| N-methylated pyrazol-5-amine | 4,5-Dichloro-1,2,3-dithiazolium Chloride (Appel Salt) | Pyrazolo[3,4-c]isothiazole | acs.org |

| N-methylated pyrazol-5-amine | 4,5-Dichloro-1,2,3-dithiazolium Chloride, followed by thermolysis | Pyrazolo[3,4-d]thiazole | acs.org |

| 5-Aminopyrazole | β-Diketones | Pyrazolo[3,4-b]pyridine | beilstein-journals.orgnih.gov |

| 5-Aminopyrazole | α,β-Unsaturated Ketones | Pyrazolo[3,4-b]pyridine | nih.gov |

Chemical Scaffolds for Structure-Reactivity Relationship (SAR) Studies

In medicinal chemistry, the development of new therapeutic agents often relies on systematic Structure-Activity Relationship (SAR) studies. SAR involves synthesizing a series of related compounds to investigate how specific structural modifications affect their biological activity. nih.gov The pyrazole nucleus is a prominent scaffold in numerous bioactive molecules, and aminopyrazoles, in particular, are advantageous frameworks for developing ligands for various biological targets. nih.govmdpi.com

This compound is an excellent starting scaffold for SAR studies due to its distinct modification points. The primary amino group can be readily acylated, alkylated, or transformed into other functional groups to probe interactions with biological receptors. nih.gov The chloro atom at the C4 position can be subjected to nucleophilic substitution reactions, allowing for the introduction of a diverse range of substituents. These modifications enable a detailed exploration of the chemical space around the pyrazole core to optimize pharmacological properties. nih.govacs.org

For instance, in the development of kinase inhibitors, the amino group of an aminopyrazole scaffold often serves as a key hydrogen bond donor. Modifying this group or introducing substituents at the C4 position can fine-tune the compound's binding affinity and selectivity. acs.org The systematic derivatization of the this compound scaffold allows researchers to build a clear picture of the structural requirements for a desired biological effect. nih.gov

| Modification Site | Potential Reaction | Purpose in SAR Study |

| 5-Amino Group | Acylation with various acyl chlorides | Explore the effect of amide substituents on target binding. nih.gov |

| 5-Amino Group | Reductive amination with aldehydes/ketones | Introduce diverse alkyl groups to probe steric and electronic requirements. |

| 5-Amino Group | Sulfonylation with sulfonyl chlorides | Evaluate the impact of sulfonamide moieties on activity and solubility. nih.gov |

| 4-Chloro Group | Nucleophilic aromatic substitution (e.g., with amines, thiols) | Introduce a wide array of functional groups to explore new binding pockets. |

| 4-Chloro Group | Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) | Attach aryl or heteroaryl groups to extend the molecular structure. |

Exploration in Materials Science for Non-Linear Optical Properties

The field of materials science is continuously searching for new organic molecules with significant non-linear optical (NLO) properties for applications in telecommunications and data processing. researchgate.net Key requirements for NLO materials include a large molecular hyperpolarizability (β), which arises from a combination of an extended π-conjugated system and strong electron-donating and electron-accepting groups within the same molecule. researchgate.net

This compound possesses features that make it an attractive building block for NLO chromophores. The pyrazole ring is an aromatic system that can participate in π-conjugation, while the 5-amino group is a strong electron donor. This inherent donor-π system can be extended by chemically modifying the molecule to incorporate a strong electron-accepting group.

A common strategy to create NLO-active molecules is the synthesis of azo dyes. researchgate.net The amino group of this compound can be diazotized and then coupled with electron-rich aromatic or heteroaromatic compounds. Alternatively, it can be used in condensation reactions with aldehydes bearing electron-withdrawing groups (such as nitro or cyano groups) to create a conjugated "push-pull" system. The presence of the chloro group also offers a handle for further functionalization to fine-tune the electronic properties of the final molecule. While direct studies on this specific compound may be limited, its structural motifs are analogous to those used in established NLO materials, highlighting its potential for exploration in this area. researchgate.net

| Component | Role in NLO Chromophore | Example of Incorporation |

| 5-Amino Group | Electron Donor (Push) | Serves as the origin of charge transfer. |

| Pyrazole Ring | π-Conjugated Bridge | Facilitates the transfer of electron density across the molecule. |

| Synthetic Handle (e.g., Diazonium salt from -NH2) | Linker to Acceptor | Forms an azo bridge (-N=N-) to connect to an electron-accepting moiety. |

| Electron-Accepting Group (to be added) | Electron Acceptor (Pull) | A group like -NO2 or a dicyanovinyl group is attached via the linker to complete the push-pull system. |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of pyrazole (B372694) derivatives often involves multi-step procedures with the use of hazardous reagents and solvents. nih.gov The future of synthesizing 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine and its analogs lies in the adoption of greener and more efficient methodologies.

One promising avenue is the development of one-pot, multicomponent reactions (MCRs) . MCRs offer significant advantages by combining several reaction steps into a single operation, thereby reducing waste, energy consumption, and reaction time. nih.gov The synthesis of pyrazole derivatives through MCRs has been shown to be highly efficient. nih.gov Future research could focus on designing a convergent MCR strategy for this compound, potentially starting from simple and readily available precursors.

Another key area is the exploration of novel catalytic systems . The use of heterogeneous catalysts, such as modified layered double hydroxides (LDHs), has demonstrated high efficiency and selectivity in the synthesis of aminopyrazole derivatives under environmentally friendly conditions. nih.gov Research into nano-catalysts could lead to milder reaction conditions and improved yields for the synthesis of the target compound. nih.gov Furthermore, the investigation of electrochemical synthesis presents a sustainable alternative to traditional chlorination methods, which often rely on harsh reagents. researchgate.net Electrosynthesis offers a high degree of control over the reaction and can minimize the formation of byproducts. researchgate.net

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Multicomponent Reactions (MCRs) | Reduced waste, energy, and time; increased atom economy. nih.gov | Design of a convergent one-pot synthesis from simple precursors. |

| Novel Catalytic Systems | Milder reaction conditions, high selectivity, catalyst reusability. nih.gov | Development of heterogeneous and nano-catalysts for efficient synthesis. |

| Electrochemical Synthesis | Avoidance of harsh chlorinating agents, high selectivity. researchgate.net | Optimization of electrochemical conditions for the chlorination of the pyrazole ring. |

Advanced Mechanistic Investigations of Complex Transformations

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing synthetic protocols and discovering new reactions. The reactivity of the pyrazole core, particularly the interplay between the amine and chloro substituents, warrants detailed investigation.

Advanced spectroscopic techniques, such as in-situ NMR and FTIR, coupled with kinetic studies, can provide valuable insights into the reaction pathways. For instance, investigating the reaction of this compound with various electrophiles and nucleophiles can elucidate the regioselectivity and stereoselectivity of these transformations. acs.org Understanding the factors that control the product distribution in reactions involving the pyrazole ring is a key area for future research. acs.org

Furthermore, computational chemistry can play a pivotal role in complementing experimental studies. eurasianjournals.com Density Functional Theory (DFT) calculations can be employed to model reaction intermediates and transition states, providing a deeper understanding of the reaction energetics and mechanisms at a molecular level. researchgate.net This knowledge can guide the rational design of experiments and the development of more efficient synthetic strategies.

Computational Design of Novel Derivatives with Tunable Reactivity

The field of computational chemistry offers powerful tools for the in-silico design of novel derivatives of this compound with tailored properties. eurasianjournals.com By systematically modifying the substituents on the pyrazole ring, it is possible to fine-tune the electronic and steric characteristics of the molecule, thereby controlling its reactivity and potential applications. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR models can be developed to correlate the structural features of pyrazole derivatives with their chemical reactivity or biological activity. nih.govnih.gov These models can then be used to predict the properties of newly designed compounds before their synthesis, accelerating the discovery of molecules with desired functionalities. nih.gov

Molecular docking and molecular dynamics simulations are other valuable computational techniques that can be employed to design derivatives with specific biological targets in mind. rsc.org For example, by modeling the interaction of pyrazole derivatives with the active site of an enzyme, it is possible to design potent and selective inhibitors. nih.govrsc.org This approach has been successfully used in the design of pyrazole-based inhibitors for various kinases. nih.gov

| Computational Technique | Application in Derivative Design | Potential Outcome |

| 3D-QSAR | Correlating molecular structure with reactivity/activity. nih.govnih.gov | Prediction of properties for novel derivatives. |

| Molecular Docking | Simulating binding interactions with biological targets. rsc.org | Design of potent and selective enzyme inhibitors. |

| Molecular Dynamics | Simulating the dynamic behavior of molecules. eurasianjournals.com | Understanding conformational preferences and binding stability. |

Expanding the Scope of Application as a Precursor in Diverse Chemical Fields

The versatile chemical nature of this compound makes it an attractive precursor for the synthesis of a wide range of functional molecules. mdpi.com Future research should focus on exploring its potential in various chemical fields beyond its current applications.

In medicinal chemistry , this compound can serve as a scaffold for the development of new therapeutic agents. mdpi.com The pyrazole nucleus is a well-established pharmacophore found in numerous drugs with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. globalresearchonline.netnih.gov The presence of the chloro and amino groups provides handles for further chemical modifications to optimize the pharmacological profile. evitachem.com

In the field of agrochemicals , pyrazole derivatives have been successfully commercialized as herbicides and insecticides. nih.gov The unique substitution pattern of this compound could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

Furthermore, the potential of this compound in materials science is an exciting area for exploration. The pyrazole ring can act as a ligand for the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting photophysical or catalytic properties. The tailored synthesis of derivatives could lead to materials with applications in sensing, gas storage, or catalysis.

常见问题

Q. What are the common synthetic routes for 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyrazole precursors react with chlorinating agents (e.g., POCl₃) under reflux conditions. Optimization for yield and purity often involves polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ to deprotonate intermediates . Industrial-scale methods may employ continuous-flow reactors for reproducibility .

Q. How is this compound characterized structurally?

Key techniques include:

- NMR spectroscopy : To confirm substitution patterns (e.g., δ ~5.5 ppm for NH₂ in H NMR) .

- Mass spectrometry (EI) : Molecular ion peaks (e.g., m/z 159.62 for [M]) validate molecular weight .

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles .

Q. What are the primary chemical reactions involving this compound?

- Nucleophilic substitution : The chlorine atom reacts with amines or thiols under basic conditions (e.g., NaH in DMSO) .

- Oxidation/Reduction : Hydrogen peroxide oxidizes the pyrazole ring, while catalytic hydrogenation reduces substituents .

- Functionalization : Alkylation or acylation at the amine group expands derivative libraries .

Advanced Research Questions

Q. How can conflicting spectral data for derivatives be resolved?

Contradictions in NMR or MS results often arise from tautomerism or impurities. Strategies include:

- Variable-temperature NMR : To identify dynamic equilibria (e.g., amine proton exchange) .

- High-resolution MS : Differentiate isobaric impurities (e.g., Cl vs. CH₃CH₂ substitutions) .

- Computational validation : DFT calculations (e.g., Gaussian) predict spectra for comparison .

Q. What experimental designs optimize biological activity in pyrazole derivatives?

- Structure-activity relationship (SAR) : Systematic substitution at the 1-, 3-, and 5-positions (e.g., replacing Cl with F or CF₃) modulates receptor binding .

- Dose-response assays : IC₅₀ values for antimicrobial activity (e.g., against E. coli) guide lead optimization .

- In silico docking : AutoDock Vina predicts interactions with targets like cyclooxygenase-2 .

Q. How are reaction conditions tailored to minimize byproducts in large-scale synthesis?

- Solvent screening : Tetrahydrofuran (THF) reduces side reactions vs. DMF in Cl substitution .

- Catalyst optimization : Pd/C vs. Raney Ni for selective hydrogenation .

- Byproduct analysis : HPLC-MS identifies impurities (e.g., dechlorinated intermediates) .

Q. What advanced techniques validate crystallographic data for pyrazole complexes?

- Twinned data refinement : SHELXL handles pseudo-merohedral twinning in low-symmetry crystals .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals) .

- Synchrotron radiation : High-resolution data (<1 Å) resolve disorder in methyl/chloro groups .

Methodological Guidance

- Contradictory bioactivity data : Cross-validate using orthogonal assays (e.g., fluorescence polarization + SPR) .

- Scale-up challenges : Implement inline FTIR for real-time monitoring of Cl substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。